molecular formula C19H11Cl5O B11956839 2,3,4,5,6-Pentachlorotriphenylmethanol CAS No. 6782-82-7

2,3,4,5,6-Pentachlorotriphenylmethanol

Cat. No.: B11956839
CAS No.: 6782-82-7
M. Wt: 432.5 g/mol
InChI Key: PCBLIARMTMXZLE-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachlorotriphenylmethanol is a highly chlorinated derivative of triphenylmethanol, featuring five chlorine atoms substituted on the aromatic rings. Chlorinated triphenylmethanols are often intermediates in organic synthesis or degradation products of pesticides, though their environmental persistence and toxicity warrant careful evaluation .

Properties

CAS No.

6782-82-7

Molecular Formula

C19H11Cl5O

Molecular Weight

432.5 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)-diphenylmethanol

InChI

InChI=1S/C19H11Cl5O/c20-14-13(15(21)17(23)18(24)16(14)22)19(25,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,25H

InChI Key

PCBLIARMTMXZLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentachlorotriphenylmethanol typically involves the chlorination of triphenylmethanol. The process begins with the preparation of triphenylmethanol, which can be synthesized by reacting triphenylmethyl bromide with water or by oxidizing triphenylmethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of chlorinating agents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentachlorotriphenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted triphenylmethanol derivatives .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2,3,4,5,6-Pentachlorotriphenylmethanol with analogous chlorinated and brominated compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Water Solubility Log Kow Persistence (Half-life)
This compound Not available C19H11Cl5O ~450 (estimated) <1 μg/L (estimated) 6.5–8.5 (estimated) Soil: >150 days (estimated)
2,3,4,5,6-Pentachlorophenol Not provided C6HCl5O 266.3 ~100 mg/L 5.0–5.4 Soil: 60–90 days
2,3,4,5,6-Pentachloroanisole 1825-21-4 C6HCl5OCH3 280.4 ~50 μg/L 5.8–6.2 Water: ~100 days
2,3,4,5,6-Pentachlorobiphenyl 18259-05-7 C12H5Cl5 326.4 <0.1 μg/L 6.8–7.5 Soil: 150–600 days
Decabromodiphenyl ether 1163-19-5 C12H10Br4O 959.2 <0.1 μg/L 6.27–9.97 Soil: 150 days; Water: 150 days

Key Observations :

  • Chlorination vs.
  • Persistence : All listed compounds exhibit significant persistence in soil (>150 days), aligning with trends for highly halogenated organics .

Toxicity Profiles

  • This compound: Limited direct data, but structural analogs like PCBs and chlorophenols suggest neurotoxic and hepatotoxic effects. Potential endocrine disruption is inferred from thyroid hormone alterations observed in brominated analogs .
  • Decabromodiphenyl ether : Documented neurodevelopmental toxicity and thyroid dysfunction in rodents, with long-term ecological impacts due to bioaccumulation .

Environmental and Regulatory Considerations

  • Regulatory Status: PCBs and chlorophenols are regulated under the Stockholm Convention due to persistence and toxicity. The target compound’s structural similarity to these classes may necessitate analogous restrictions .
  • Degradation Pathways: Chlorinated triphenylmethanols may undergo microbial dechlorination more readily than biphenyls or anisoles due to the reactive methanol group, though this requires validation .

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